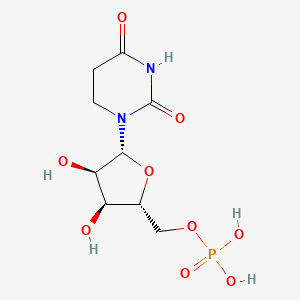
5,6-Dihydrouridine 5'-monophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine 5’-monophosphate, also known as uridylic acid, is a nucleotide that serves as a monomer in RNA. It is an ester of phosphoric acid with the nucleoside uridine. Uridine 5’-monophosphate consists of a phosphate group, the pentose sugar ribose, and the nucleobase uracil . This compound plays a crucial role in various biological processes, including the synthesis of RNA and the regulation of cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: Uridine 5’-monophosphate can be synthesized through various methods. One common method involves the decarboxylation of orotidine 5’-monophosphate, catalyzed by the enzyme orotidylate decarboxylase . Another method involves the reaction of cytidine monophosphate with sodium nitrite and deionized water, followed by the addition of acid and/or acid anhydride .
Industrial Production Methods: Industrial production of uridine 5’-monophosphate often employs recombinant Saccharomyces cerevisiae strains. These strains are engineered to overexpress specific genes, such as URA5 and URA3, which encode enzymes involved in the biosynthesis of uridine 5’-monophosphate . The production process involves cultivating the yeast cells in a suitable medium, followed by the extraction and purification of the compound.
Chemical Reactions Analysis
Types of Reactions: Uridine 5’-monophosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form uridine 5’-diphosphate and uridine 5’-triphosphate.
Reduction: It can be reduced to form deoxyuridine monophosphate.
Substitution: It can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium ferrocyanide under ultraviolet irradiation.
Reduction: Sodium borohydride in aqueous solution.
Substitution: Phosphorylating agents such as phosphoric acid.
Major Products:
Oxidation: Uridine 5’-diphosphate, uridine 5’-triphosphate.
Reduction: Deoxyuridine monophosphate.
Substitution: Various uridine derivatives.
Scientific Research Applications
Uridine 5’-monophosphate has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other pyrimidine nucleotides.
Biology: It plays a crucial role in RNA synthesis and cellular metabolism.
Medicine: It is used in the treatment of metabolic disorders such as orotic aciduria.
Industry: It is used as a food additive and in the production of pharmaceuticals.
Mechanism of Action
Uridine 5’-monophosphate exerts its effects through various molecular targets and pathways:
RNA Synthesis: It serves as a building block for RNA synthesis, which is essential for protein synthesis and cellular function.
Metabolic Pathways: It is involved in the synthesis of glycogen, phospholipids, and other vital biomolecules.
Enzymatic Reactions: It acts as a substrate for enzymes such as orotidylate decarboxylase and uridine phosphorylase, which are involved in nucleotide metabolism.
Comparison with Similar Compounds
Uridine 5’-monophosphate can be compared with other similar compounds, such as:
Cytidine 5’-monophosphate: Similar in structure but contains cytosine instead of uracil.
Adenosine 5’-monophosphate: Contains adenine instead of uracil.
Guanosine 5’-monophosphate: Contains guanine instead of uracil.
Uniqueness: Uridine 5’-monophosphate is unique due to its specific role in RNA synthesis and its involvement in various metabolic pathways. It also has distinct applications in medicine and industry, making it a valuable compound for research and development .
Properties
CAS No. |
1036-48-2 |
|---|---|
Molecular Formula |
C9H15N2O9P |
Molecular Weight |
326.20 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H15N2O9P/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h4,6-8,13-14H,1-3H2,(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 |
InChI Key |
NBWDKGJHOHJBRJ-XVFCMESISA-N |
Isomeric SMILES |
C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




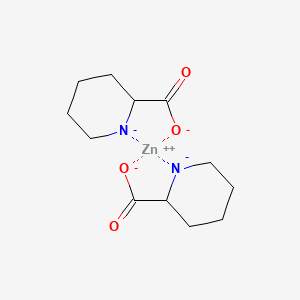
![(2S)-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid](/img/structure/B12360443.png)
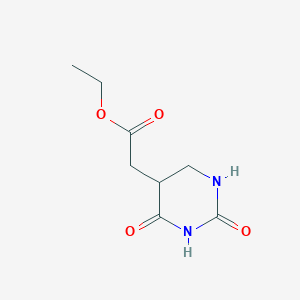
![2-chloro-5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12360463.png)

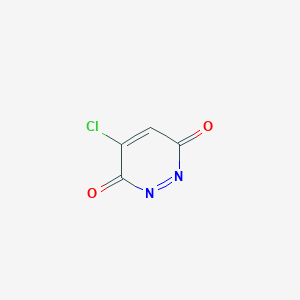

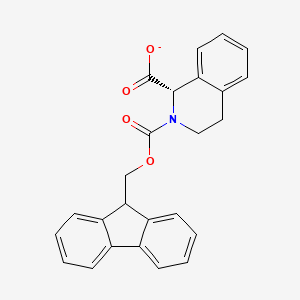
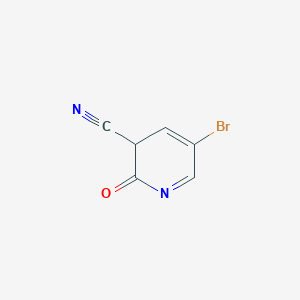

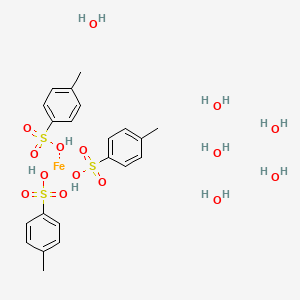
![Pyrido[4,3-d]pyrimidine-6(4H)-carboxylic acid, 2-amino-3,5,7,8-tetrahydro-4-oxo-, 1,1-dimethylethyl ester](/img/structure/B12360505.png)
